Paeoniflorin
Overview
Description
Synthesis Analysis
The biosynthesis pathway of paeoniflorin is still at the preliminary stage, and many scientific questions are yet to be answered . The primary objective of recent studies was to identify candidate genes involved in the biosynthesis of paeoniflorin and related monoterpenes .Molecular Structure Analysis
Paeoniflorin is a monoterpene glucoside, and its biosynthesis pathway can be divided into three stages . The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the first stage .Chemical Reactions Analysis
The analysis of the paeoniflorin biosynthesis pathway is still at the preliminary stage, and many scientific questions are yet to be answered . At present, the most urgent task is the identification and functional analysis of key modification enzyme genes .Physical And Chemical Properties Analysis
Paeoniflorin is a chemical compound with the formula C23H28O11 . It is a monoterpene glycoside and is one of the major constituents of an herbal medicine derived from Paeonia lactiflora .Scientific Research Applications
Metabolism and Material Basis Research
A study conducted by Zhu, Sun, Huang, and Liu (2018) explored the metabolism of paeoniflorin, a major component of Traditional Chinese Medicine (TCM), to better understand its clinical application and material foundation. They employed high-performance liquid chromatography and mass spectrometry to identify 18 metabolites of paeoniflorin and 11 of total paeony glucosides in rats. The study revealed hydrolyzation of ester and glucosidic bonds and glucuronide conjugation as major metabolic pathways, enhancing the understanding of paeoniflorin's metabolism mechanism and its material basis in vivo (Zhu, Sun, Huang, & Liu, 2018).
Role in Autoimmune Diseases
Jiang, Li, Wang, Wang, Nie, Chen, Fu, Jiang, Fu, and He (2020) reviewed the phytochemistry and role of total glucosides of paeony, with paeoniflorin as the main active ingredient, in autoimmune diseases. They highlighted its use in treating conditions like rheumatoid arthritis, psoriasis, and Sjogren's syndrome, and discussed its mechanisms, including anti-inflammatory and immune-regulatory effects. This study offers insights into the clinical efficacy and future development of TGP in autoimmune disease treatment (Jiang et al., 2020).
Anti-Inflammatory and Protective Effects
Gu, Zhu, Liu, Zhang, Liu, and Shen (2017) investigated paeoniflorin's anti-inflammatory effects in treating ulcerative colitis. Their study in mice demonstrated that paeoniflorin alleviates symptoms by inhibiting inflammatory markers and NF-κB signaling, suggesting a potential therapeutic application for inflammatory disorders (Gu et al., 2017).
Distribution and Biosynthesis in Paeoniaceae
Zhang, Zuo, Wang, Duan, Yuan, and Hu (2022) focused on the distribution of paeoniflorin in Paeoniaceae plants, its influencing factors, and biosynthesis. Their review provides insights into the post-modification pathway of paeoniflorin biosynthesis and directions for future analysis, which is crucial for the development and utilization of paeoniflorin (Zhang et al., 2022).
Neuroprotective Effects
Manayi, Omidpanah, Barreca, Ficarra, Daglia, Nabavi, and Nabavi (2017) reviewed the neuroprotective properties of paeoniflorin, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The study highlighted its anti-inflammatory, anti-apoptotic properties, and its ability topromote neuronal survival, indicating its potential as a treatment option for neurodegenerative disorders (Manayi et al., 2017).
Brain Targeting and Delivery
Wu, Li, Zhang, Chen, Chen, Jiang, Wang, and Chen (2019) explored the development of a paeoniflorin nanocrystal formulation for intranasal administration, aimed at enhancing brain targeting for Parkinson's disease treatment. Their findings demonstrate improved bioavailability and therapeutic potential of paeoniflorin in neurodegenerative diseases through this novel delivery method (Wu et al., 2019).
Effects on Cholesterol Metabolism
Hu, Zhu, Su, Wu, Zhu, Wang, Fang, Pang, Li, Chen, and Lv (2017) studied the impact of paeoniflorin on cholesterol metabolism in a hyperlipidemic rat model. The research indicated that paeoniflorin regulates hepatic cholesterol synthesis and metabolism and may protect the liver from oxidative stress, showcasing its potential in treating hyperlipidemia-related conditions (Hu et al., 2017).
Neuroprotection via Bcl-2/Bax Signaling Pathway
Sun, Wang, Wu, Li, and Ou (2012) investigated the neuroprotective mechanism of paeoniflorin in PC12 cells exposed to glutamate-induced neurotoxicity. Their study revealed that paeoniflorin protects against cell injury through the regulation of the mitochondrial membrane potential and Bcl-2/Bax signaling pathway, which is critical in understanding its role in neurodegenerative disease therapy (Sun et al., 2012).
Amelioration of Neurotoxicity in Alzheimer's Disease
Lan, Chen, Fu, Ji, Wang, Liang, Qu, Kong, and Ma (2013) focused on paeoniflorin's effects on amyloid-beta peptide-induced neurotoxicity in rats. Their results suggest that paeoniflorin enhances cognitive performances and attenuates oxidative stress, providing a potential therapeutic approach for Alzheimer's disease (Lan et al., 2013).
properties
IUPAC Name |
[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRGDOXKVOZESV-WRJNSLSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042648 | |
Record name | Paeoniflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peoniflorin | |
CAS RN |
23180-57-6 | |
Record name | Paeoniflorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23180-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peoniflorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peoniflorin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paeoniflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEONIFLORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21AIQ4EV64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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